molecular formula C20H19N5O2 B11008596 2-(4-hydroxyphthalazin-1-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide

2-(4-hydroxyphthalazin-1-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide

Cat. No.: B11008596
M. Wt: 361.4 g/mol
InChI Key: VWGOANIGOMDTQS-UHFFFAOYSA-N
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Description

2-(4-hydroxyphthalazin-1-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide is a complex organic compound that features both phthalazinone and benzimidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-hydroxyphthalazin-1-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-hydroxyphthalazin-1-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could introduce new functional groups such as halides or alkyl groups .

Scientific Research Applications

2-(4-hydroxyphthalazin-1-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-hydroxyphthalazin-1-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to certain enzymes or receptors, modulating their activity. The phthalazinone moiety may also contribute to the compound’s overall biological activity by interacting with different pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-hydroxyphthalazin-1-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide is unique due to its combined phthalazinone and benzimidazole moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications compared to compounds with only one of these moieties .

Properties

Molecular Formula

C20H19N5O2

Molecular Weight

361.4 g/mol

IUPAC Name

N-[2-(1-methylbenzimidazol-2-yl)ethyl]-2-(4-oxo-3H-phthalazin-1-yl)acetamide

InChI

InChI=1S/C20H19N5O2/c1-25-17-9-5-4-8-15(17)22-18(25)10-11-21-19(26)12-16-13-6-2-3-7-14(13)20(27)24-23-16/h2-9H,10-12H2,1H3,(H,21,26)(H,24,27)

InChI Key

VWGOANIGOMDTQS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CCNC(=O)CC3=NNC(=O)C4=CC=CC=C43

Origin of Product

United States

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